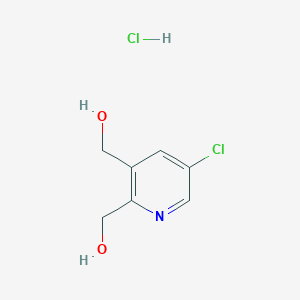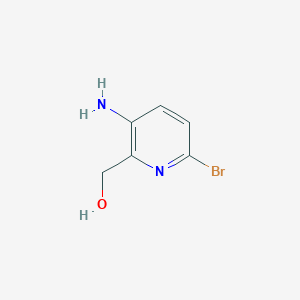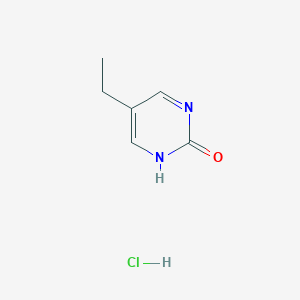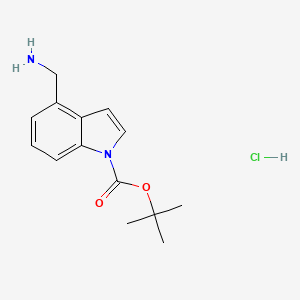
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride
Overview
Description
“(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride” is an organic compound that belongs to the class of pyridine derivatives. It has the molecular formula C7H9Cl2NO2 .
Molecular Structure Analysis
The molecular structure of “(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride” consists of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 210.058 Da, and the monoisotopic mass is 209.001038 Da .Scientific Research Applications
- Chloropyridine is used as an intermediate in many chemical reactions .
- It’s particularly useful in the development of pharmaceuticals and agrochemicals .
- For example, 2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
- In the agricultural business, it is mostly used to produce fungicides and insecticides .
- Chloropyridine can also be used in the development of metal complexes .
- This is due to its ability to selectively halogenate the C–H precursors of pyridine C–H ligands .
- Functional diols derived from pentaerythritol can be used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers .
- These elastomers have a wide range of thermal, mechanical, and degradation properties that can be tuned to myriad applications .
- The chemical structure of their component parts (e.g., polyol, diisocyanate, and diol chain extender) can be manipulated to achieve these properties .
Pharmaceuticals and Agrochemicals
Metal Complexes
Synthesis of Novel Thermoplastic Polyester-Urethane Elastomers
- Chloropyridine is used as an intermediate in many chemical reactions .
- It’s particularly useful in the development of pharmaceuticals and agrochemicals .
- For example, 2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
- In the agricultural business, it is mostly used to produce fungicides and insecticides .
- Chloropyridine can also be used in the development of metal complexes .
- This is due to its ability to selectively halogenate the C–H precursors of pyridine C–H ligands .
- Functional diols derived from pentaerythritol can be used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers .
- These elastomers have a wide range of thermal, mechanical, and degradation properties that can be tuned to myriad applications .
- The chemical structure of their component parts (e.g., polyol, diisocyanate, and diol chain extender) can be manipulated to achieve these properties .
Pharmaceuticals and Agrochemicals
Metal Complexes
Synthesis of Novel Thermoplastic Polyester-Urethane Elastomers
properties
IUPAC Name |
[5-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDOLFHEHEJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744431 | |
| Record name | (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride | |
CAS RN |
1356109-69-7 | |
| Record name | 2,3-Pyridinedimethanol, 5-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one](/img/structure/B1402891.png)


![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)
![[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402898.png)


![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)